molecular formula C11H13NO B13107809 1,2,3-Trimethyl-1H-indol-7-ol

1,2,3-Trimethyl-1H-indol-7-ol

Cat. No.: B13107809
M. Wt: 175.23 g/mol
InChI Key: WKFBSTNEXTXNQT-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 1,2,3-Trimethyl-1H-indol-7-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions . Another approach is the use of multicomponent reactions, which allow for the rapid and efficient synthesis of indole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1,2,3-Trimethyl-1H-indol-7-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-1H-indol-7-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1,2,3-Trimethyl-1H-indol-7-ol can be compared with other similar indole derivatives, such as:

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1,2,3-trimethylindol-7-ol

InChI

InChI=1S/C11H13NO/c1-7-8(2)12(3)11-9(7)5-4-6-10(11)13/h4-6,13H,1-3H3

InChI Key

WKFBSTNEXTXNQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=CC=C2O)C)C

Origin of Product

United States

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